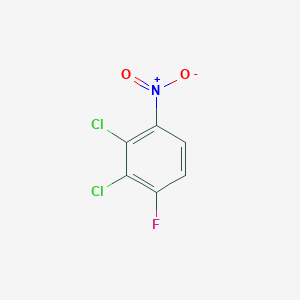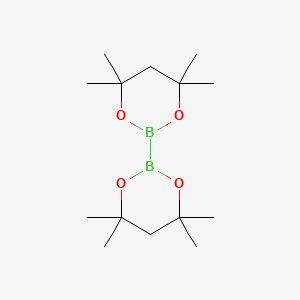
Bis(2,4-dimethylpentane-2,4-glycolato)diboron
Overview
Description
Bis(2,4-dimethylpentane-2,4-glycolato)diboron: is an organic boron compound with the chemical formula C14H28B2O4 . This compound consists of two 2,4-dimethylpentane-2,4-glycolato ligands coordinated to a central diboron atom. It is known for its applications in coordination chemistry and catalysis.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through organobase-catalyzed 1,1-diborylation of terminal alkynes under metal-free conditions. This method involves the use of propargylic derivatives with this compound to produce 1,1-diborylalkene products with high efficiency.
The reaction conditions typically involve the use of an organobase catalyst and a suitable solvent to facilitate the diborylation process.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using similar organobase-catalyzed reactions. The process is optimized for high yield and purity to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boron centers in the compound.
Substitution: Substitution reactions involving the replacement of ligands or functional groups are also possible.
Common Reagents and Conditions:
Oxidation reactions may use common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation reactions can yield boronic acids or borates.
Reduction reactions can produce borohydrides.
Substitution reactions can result in the formation of various substituted boron compounds.
Chemistry:
This compound is used in coordination chemistry to form complexes with transition metals.
It serves as a catalyst in various organic synthesis reactions, including cross-coupling reactions.
Biology:
The compound is utilized in biological studies to investigate the role of boron in biological systems.
It can be used as a probe to study enzyme activities and interactions.
Medicine:
Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of boron-based drugs.
Industry:
The compound is employed in the production of advanced materials and polymers.
It is used in the manufacturing of boron-containing compounds for various industrial applications.
Molecular Targets and Pathways:
The mechanism of action of this compound involves its interaction with metal centers in coordination complexes.
The compound can act as a Lewis acid, forming complexes with various ligands and substrates.
Pathways Involved:
In catalytic processes, the compound facilitates the formation of intermediates and transition states, leading to the desired products.
The boron centers play a crucial role in stabilizing reactive intermediates and promoting reaction pathways.
Mechanism of Action
Target of Action
Bis(2,4-dimethylpentane-2,4-glycolato)diboron, also known as 4,4,4’,4’,6,6,6’,6’-Octamethyl-2,2’-bi(1,3,2-dioxaborinane), primarily targets terminal alkynes in organic synthesis . It is used in reactions that form carbon-carbon bonds, such as Suzuki coupling reactions and Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as 1,1-diborylation. In this process, this compound acts as a catalyst in the organobase-catalyzed 1,1-diborylation of terminal alkynes from propargylic derivatives . This interaction results in the regioselective provision of 1,1-diborylalkene products with high efficiency .
Biochemical Pathways
The biochemical pathway affected by this compound involves the formation of carbon-carbon bonds. The compound participates in the 1,1-diborylation of terminal alkynes, leading to the formation of 1,1-diborylalkene products . These products are important intermediates in organic synthesis, particularly in the formation of bioactive and functional polysubstituted alkene motifs .
Pharmacokinetics
It’s important to note that the compound’s efficiency in catalyzing reactions suggests it has good bioavailability in the context of chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of 1,1-diborylalkene products. These products are versatile building blocks in the synthesis of carbon-carbon and carbon-heteroatom bonds, contributing to the creation of bioactive and functional polysubstituted alkene motifs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s catalytic activity in the 1,1-diborylation of terminal alkynes is carried out under metal-free conditions . Additionally, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Bis(2,4-dimethylpentane-2,4-glycolato)diboron plays a significant role in biochemical reactions, primarily as a catalyst in various organic transformations, including cross-coupling reactions and polymerization reactions . It exhibits high catalytic activity and selectivity, making it a valuable component in the synthesis of complex organic molecules. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . The nature of these interactions often involves the formation of stable complexes with the target biomolecules, enhancing the efficiency of the catalytic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a catalyst in biochemical reactions can lead to the activation or inhibition of specific signaling pathways, thereby affecting cellular responses. Additionally, the compound’s interaction with proteins and enzymes can result in changes in gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound forms stable complexes with target enzymes and proteins, modulating their activity. This can lead to the inhibition of certain enzymatic reactions or the activation of others, depending on the specific biochemical context. Furthermore, the compound’s interaction with DNA and RNA can result in changes in gene expression, influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions . At high doses, toxic or adverse effects can occur, including skin irritation, eye irritation, and respiratory irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role as a catalyst in organic synthesis highlights its importance in metabolic flux and metabolite levels. By participating in reactions that form carbon-carbon and carbon-heteroatom bonds, the compound influences the overall metabolic pathways within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity . The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within target cells. This distribution pattern is essential for the compound’s effectiveness in catalyzing biochemical reactions and influencing cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is vital for the compound’s role in catalyzing reactions and interacting with biomolecules, ensuring its effectiveness in biochemical processes.
Comparison with Similar Compounds
Bis(pinacolato)diboron: Another commonly used boron compound in organic synthesis, known for its stability and reactivity.
Bis(catecholato)diboron: Similar to bis(2,4-dimethylpentane-2,4-glycolato)diboron, but with catecholato ligands instead of 2,4-dimethylpentane-2,4-glycolato ligands.
Uniqueness:
This compound is unique in its use of 2,4-dimethylpentane-2,4-glycolato ligands, which provide specific steric and electronic properties that influence its reactivity and applications.
Properties
IUPAC Name |
4,4,6,6-tetramethyl-2-(4,4,6,6-tetramethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-11(2)9-12(3,4)18-15(17-11)16-19-13(5,6)10-14(7,8)20-16/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUUPDJUFXXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)(C)C)B2OC(CC(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571871 | |
| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230299-46-4 | |
| Record name | 4,4,4′,4′,6,6,6′,6′-Octamethyl-2,2′-bi-1,3,2-dioxaborinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230299-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(2,4-dimethylpentane-2,4-glycolato)diboron interesting in terms of luminescence?
A1: this compound, often abbreviated as B2oct2, is a non-aromatic borate ester that exhibits a fascinating phenomenon called aggregation-induced emission (AIE). [] While this compound is non-emissive in dilute solutions, it displays remarkable photoluminescence (PL) when aggregated. This characteristic is attributed to the clustering-triggered emission (CTE) mechanism. [] Essentially, the aggregation restricts the intramolecular motions of the molecule, leading to enhanced radiative decay and subsequent light emission.
Q2: How is this compound utilized in organic synthesis?
A2: this compound serves as a valuable reagent in organic synthesis, particularly in the diborylation of alkynes. [] It participates in an organobase-catalyzed reaction with terminal alkynes, resulting in the regioselective formation of 1,1-diborylalkene products. This reaction proceeds with high efficiency and is particularly noteworthy for its metal-free conditions. [] The proposed mechanism involves the activation of B2oct2 by the organobase catalyst, facilitating its interaction with the alkyne and subsequent diborylation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
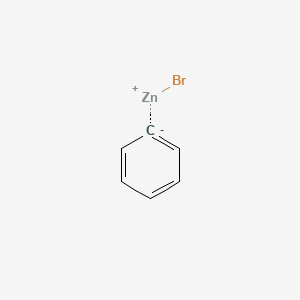

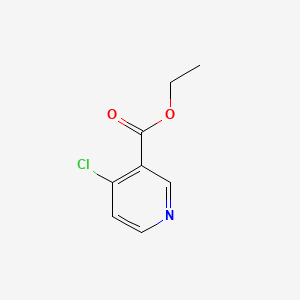
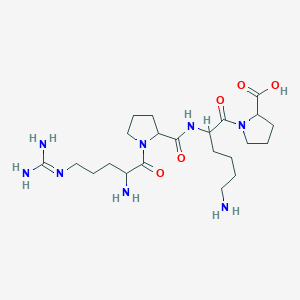

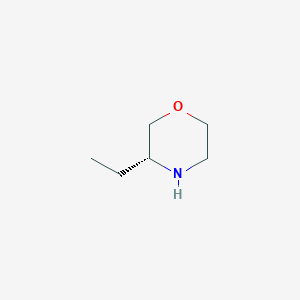

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

![2-[2-[3,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)
